3-(1H-imidazol-2-yl)piperidine
Overview
Description
3-(1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities . For instance, they can target enzymes like p97 ATPase , which plays a crucial role in protein homeostasis .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels.
Biochemical Pathways
They are part of the structure of histidine and purines, which are involved in protein synthesis and energy metabolism, respectively .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . Therefore, there is a great importance of heterocyclic ring containing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
3-(1H-imidazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor, preventing the catalytic activity of target enzymes by occupying their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Additionally, this compound may influence the synthesis and degradation of specific biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, this compound may be found in the cytoplasm, where it modulates the activity of metabolic enzymes and other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with imidazole under specific conditions. For example, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method typically involves the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms on the imidazole ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce imidazolines.
Scientific Research Applications
3-(1H-imidazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Piperidine: A simpler compound with a similar piperidine ring structure.
Imidazolines: Reduced forms of imidazole with different chemical properties.
Uniqueness: 3-(1H-imidazol-2-yl)piperidine is unique due to the combination of both imidazole and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKRYFTIHMWBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534434 | |
Record name | 3-(1H-Imidazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90747-55-0 | |
Record name | 3-(1H-Imidazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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